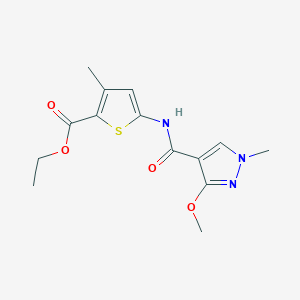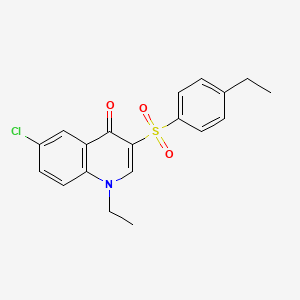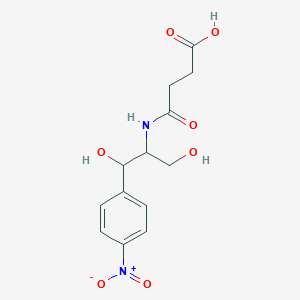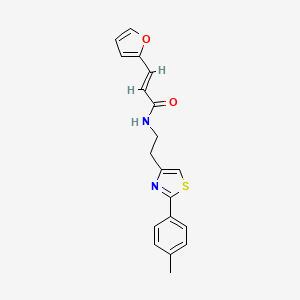
(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2S . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a thiazole ring, and an acrylamide group . The thiazole ring is a five-membered ring containing two hetero atoms .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the available literature .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide and its derivatives have been studied in enantioselective synthesis. For instance, research demonstrated the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation and filamentous marine and terrestrial-derived fungi in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide. This resulted in a compound with a unique CN-bearing stereogenic center and high isolated yield and enantiomeric excess (e.e.). This process was used to obtain (R)-2-cyano-3-(furan-2-yl) propanamide, showcasing the potential for enantioselective reactions mediated by microorganisms (Jimenez et al., 2019).
Synthesis and Biological Activity
This compound has been utilized as a precursor in synthesizing various heterocyclic compounds. A study detailed the synthesis of pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives starting from chalcone-based compounds. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, providing insight into their potential pharmacological applications (Zaki et al., 2018).
Reactivity and Chemical Properties
The reactivity and chemical properties of this compound derivatives have been extensively studied. One study focused on synthesizing and characterizing 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, highlighting its potential for further electrophilic substitution reactions. This research provides valuable knowledge about the chemical behavior and potential applications of these compounds (Aleksandrov et al., 2021).
Pharmacological Potential
The pharmacological potential of this compound derivatives has been a subject of interest. Research has explored these compounds as positive allosteric modulators of α7 nicotinic acetylcholine receptors, with potential anxiolytic-like activities in animal models. This study opens doors for new therapeutic applications, particularly in treating anxiety and depression-related disorders (Targowska-Duda et al., 2019).
Synthesis and Characterization of Derivatives
The synthesis and characterization of this compound derivatives have been detailed in studies, exploring their structural properties and potential applications. This includes research on their synthesis, molecular characterization by various spectroscopic techniques, and exploration of their biological activities. These studies contribute to a deeper understanding of the compound's chemistry and potential in various scientific applications (Kuticheva et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-4-6-15(7-5-14)19-21-16(13-24-19)10-11-20-18(22)9-8-17-3-2-12-23-17/h2-9,12-13H,10-11H2,1H3,(H,20,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAMSCNYLNFVRC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

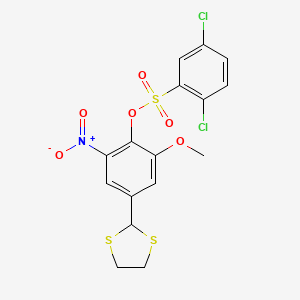
![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410020.png)
![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)
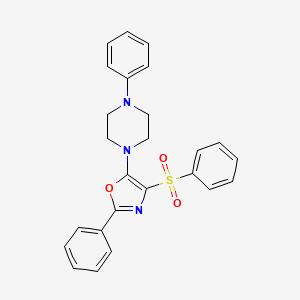

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)
